molecular formula C17H19NO4 B1195687 Crinamin CAS No. 639-41-8

Crinamin

Cat. No. B1195687
CAS RN: 639-41-8
M. Wt: 301.34 g/mol
InChI Key: YGPRSGKVLATIHT-SPOWBLRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crinamine is an alkaloid.

Scientific Research Applications

Anticancer Properties

Crinamin, a compound found in Crinum asiaticum, has shown promising results in cancer research. A study demonstrated that crinamin was more cytotoxic to cervical cancer cells than to normal cells. It effectively inhibited tumor spheroid growth and induced apoptosis without causing DNA double-strand breaks, unlike cisplatin. Crinamin also showed anti-angiogenic activities, suppressing the secretion of VEGF-A protein in cervical cancer cells and inhibiting blood vessel development in zebrafish embryos. This highlights crinamin's potential as an alternative compound for cervical cancer chemoprevention and therapy (Khumkhrong et al., 2019).

Antibacterial Activity

Research on Crinum jagus, which contains crinamine, revealed its strong antibacterial properties. It was found that crinamine, among other alkaloids from the plant, exhibited significant antibacterial activity. This suggests its potential use in developing new antibacterial agents (Adesanya et al., 1992).

Antimalarial and Cytotoxic Effects

Crinamine was also identified as one of the principal cytotoxic and antimalarial constituents in Crinum amabile. This points to its potential in developing treatments against malaria and in cytotoxic therapies (Likhitwitayawuid et al., 1993).

Inhibition of Hypoxia-Inducible Factors

A study focusing on Crinum asiaticum var. japonicum found that crinamine inhibited hypoxia-inducible factor-1 (HIF-1) activity, which is crucial in tumor progression and survival under hypoxic conditions. This finding suggests a potential role of crinamine in cancer therapy, particularly in targeting the HIF-1 pathway (Kim et al., 2006).

properties

CAS RN

639-41-8

Product Name

Crinamin

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

(1S,13S,15R,18R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol

InChI

InChI=1S/C17H19NO4/c1-20-11-2-3-17-12-6-14-13(21-9-22-14)4-10(12)7-18(8-16(17)19)15(17)5-11/h2-4,6,11,15-16,19H,5,7-9H2,1H3/t11-,15-,16-,17-/m0/s1

InChI Key

YGPRSGKVLATIHT-SPOWBLRKSA-N

Isomeric SMILES

CO[C@@H]1C[C@H]2[C@@]3(C=C1)[C@H](CN2CC4=CC5=C(C=C34)OCO5)O

SMILES

COC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O

Canonical SMILES

COC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O

synonyms

crinamine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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